ن-أسيل بيروليدينات
N-Acyl Pyrrolidines are a class of organic compounds characterized by the presence of an acyl group attached to a pyrrolidine ring. These molecules find applications in various fields, including pharmaceuticals and agrochemicals due to their versatile structural features and potential bioactivity. The N-acyl functionalization offers distinct properties that can enhance the biological activity or improve the pharmacokinetic profiles of compounds.
Structurally, these derivatives are derived from pyrrolidines by introducing an acyl group at the nitrogen atom, typically through a Michael addition reaction. This modification can significantly influence the electronic and steric properties of the molecule, thereby affecting its solubility, stability, and reactivity. In pharmaceutical research, N-acylpyrrolidines are often used as precursors or building blocks for the synthesis of more complex molecules. Their application in agrochemicals is also notable, where they can serve as active ingredients in pesticides or herbicides.
The versatility of these compounds lies in their ability to modulate biological responses through various mechanisms, making them valuable tools in drug discovery and development processes.

هيكل | الاسم الكيميائي | CAS | وسط |
---|---|---|---|
![]() |
2-hydroxy-1-(pyrrolidin-1-yl)ethanone | 45657-97-4 | C6H11NO2 |
![]() |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | 27822-68-0 | C7H13NO2 |
![]() |
1-acetyl-1,5-dihydro-4-hydroxy-2H-Pyrrol-2-one | 182352-40-5 | C12H14N2O6 |
![]() |
1-(2-methyl-1-pyrrolidinyl)-Ethanone | 18912-61-3 | C7H13NO |
![]() |
1-2-(chloromethyl)pyrrolidin-1-ylethan-1-one | 54385-06-7 | C7H12ClNO |
![]() |
2,5-Pyrrolidinedione,1-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]- | 132774-53-9 | C14H16N2O5 |
![]() |
2-Pyrrolidinone, 1-(1-oxohexadecyl)- | 112971-93-4 | C20H37NO2 |
![]() |
15-methyl-1-pyrrolidin-1-ylhexadecan-1-one | 56630-53-6 | C21H41NO |
![]() |
1-pyrrolidin-1-yloctadec-10-yn-1-one | 56630-91-2 | C22H39NO |
![]() |
2-Pyrrolidinone,1-(2,2,2-trifluoroacetyl)- | 94363-57-2 | C6H6F3NO2 |
الوثائق ذات الصلة
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
الموردين الموصى بهم
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها